![molecular formula C9H5F3N2O2 B1361263 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid CAS No. 6866-57-5](/img/structure/B1361263.png)
2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid
Overview
Description
2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid is a compound that features a trifluoromethyl group attached to a benzimidazole ring. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, making it a valuable component in pharmaceuticals and agrochemicals . The benzimidazole ring is a heterocyclic aromatic organic compound that is known for its diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
These reactions can be performed using different reagents such as trifluoromethyltrimethylsilane, sodium trifluoroacetate, and trifluoromethanesulfonyl chloride . The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or other aldehydes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using efficient and cost-effective reagents. The choice of reagents and reaction conditions can be optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzimidazole ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of trifluoromethylated derivatives .
Scientific Research Applications
Chemical Properties and Reactions
Chemical Structure : The compound features a benzimidazole framework with a trifluoromethyl group, enhancing its chemical reactivity and biological activity. Its molecular formula is with a molecular weight of 230.14 g/mol.
Reactions : The compound can undergo various chemical transformations, including:
- Oxidation : Can yield carboxylic acids or ketones.
- Reduction : Alters functional groups on the benzimidazole ring.
- Substitution : The trifluoromethyl group can participate in substitution reactions, leading to diverse derivatives.
Chemistry
2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid serves as a crucial building block for synthesizing more complex molecules. Its unique properties allow chemists to explore new pathways in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor and receptor modulator . Its ability to interact with various enzymes, including cytochrome P450, makes it a valuable candidate for studying metabolic pathways and drug interactions.
Medicine
The pharmacological properties of this compound have garnered attention for potential therapeutic applications:
- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various pathogens.
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound show cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The presence of the trifluoromethyl group enhances potency through improved lipophilicity and metabolic stability.
- Anti-inflammatory Effects : Research suggests potential applications in treating inflammatory diseases due to its interaction with specific biological targets.
Cytotoxicity Studies
Research has shown that this compound derivatives exhibit enhanced cytotoxicity against multiple cancer cell lines. For instance:
- MCF-7 Cell Line : The compound demonstrated dose-dependent cytotoxic effects, with IC50 values indicating significant potency.
- Mechanistic Insights : Flow cytometry assays revealed that these compounds can induce apoptosis and arrest cell cycle progression at the G1 phase, highlighting their potential as anticancer agents.
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by the position and nature of substituents on the benzimidazole ring. Studies have established that:
- Trifluoromethyl groups are particularly beneficial for enhancing biological activity.
- Modifications to the structure can lead to variations in potency, providing insights into designing more effective therapeutic agents.
Summary Table of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Chemistry | Building block for complex molecules | Essential for organic synthesis |
Biology | Enzyme inhibition | Interacts with cytochrome P450 enzymes |
Medicine | Antimicrobial, anticancer, anti-inflammatory | Significant cytotoxicity against cancer cell lines |
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions . The benzimidazole ring can interact with various biological pathways, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated benzimidazoles and related heterocyclic compounds such as:
- 2-(Trifluoromethyl)benzimidazole
- 2-(Trifluoromethyl)-1H-imidazole
- 2-(Trifluoromethyl)benzoxazole
Uniqueness
2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the carboxylic acid functional group.
Biological Activity
2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid is a heterocyclic compound notable for its trifluoromethyl group, which significantly influences its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : 230.14 g/mol
- CAS Number : 6866-57-5
This compound is characterized by a benzimidazole framework, which is a common motif in many biologically active molecules.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating effective binding to biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of benzimidazole have shown cytotoxic effects against several cancer cell lines:
Compound | Cell Line | IC (µM) |
---|---|---|
This compound | MCF-7 (breast cancer) | Data not specified |
Other benzimidazole derivatives | MCF-7 | 0.48 - 2.78 |
Doxorubicin (reference) | MCF-7 | 10.38 |
Studies have demonstrated that these compounds can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of p53 pathways .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes involved in cancer progression. For instance, P2Y14 receptor antagonists have shown promise in managing inflammatory conditions and cancer, suggesting that similar benzimidazole derivatives could be explored for enzyme inhibition .
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have shown that the presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxicity of benzimidazole derivatives against multiple cancer cell lines, including MCF-7 and HCT-116 .
- Mechanistic Insights : Flow cytometry assays revealed that these compounds can arrest cell cycle progression at the G1 phase and induce apoptosis in a dose-dependent manner .
- Structure-Activity Relationship (SAR) : Analysis of various substituted benzimidazoles has indicated that the position and nature of substituents significantly affect their biological activity, with trifluoromethyl groups being particularly beneficial for enhancing potency against cancer cells .
Properties
IUPAC Name |
2-(trifluoromethyl)-1H-benzimidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)8-13-5-3-1-2-4(7(15)16)6(5)14-8/h1-3H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGKNIWVMZCKJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349580 | |
Record name | 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6866-57-5 | |
Record name | 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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